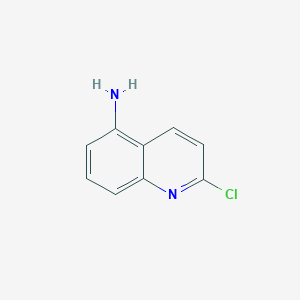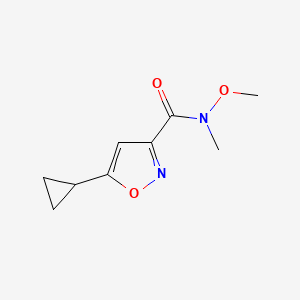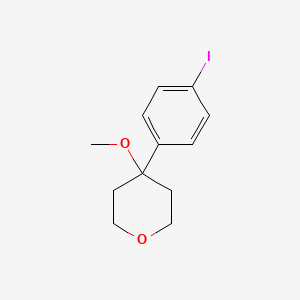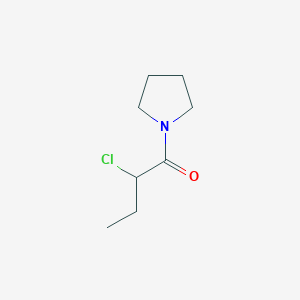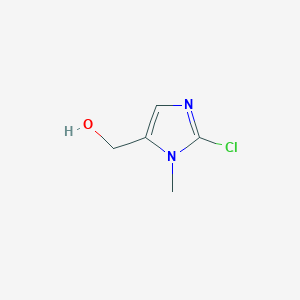![molecular formula C11H23NO B1488275 (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine CAS No. 1566873-48-0](/img/structure/B1488275.png)
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine: is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a combination of a dimethylbutan-2-yl group and an oxolan-2-ylmethyl group attached to an amine, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the alkylation of oxolan-2-ylmethylamine with 3,3-dimethylbutan-2-ol under acidic conditions. The reaction requires a strong acid catalyst, such as sulfuric acid , and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control reaction parameters. The use of phase transfer catalysts can also improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing any oxidized functional groups back to their original state.
Substitution: : Replacing one of the groups with another functional group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide .
Reduction: : Typical reagents are sodium borohydride or lithium aluminum hydride .
Substitution: : Reagents like halogens or alkyl halides are used, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include amides , nitro compounds , and alkylated derivatives .
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine: is unique due to its specific structural features. Similar compounds include:
3,3-Dimethylbutan-2-ol
Oxolan-2-ylmethylamine
Other amine derivatives
Properties
IUPAC Name |
3,3-dimethyl-N-(oxolan-2-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-9(11(2,3)4)12-8-10-6-5-7-13-10/h9-10,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJMFQGXVYVJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


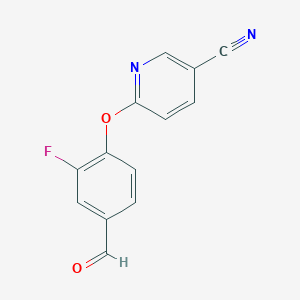
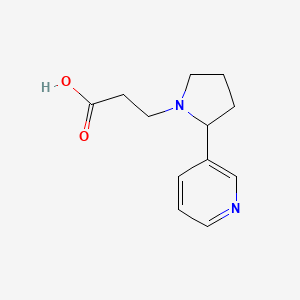
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
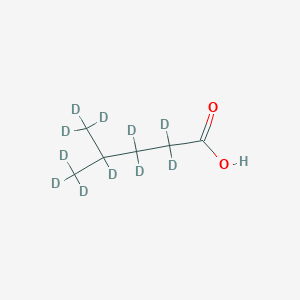

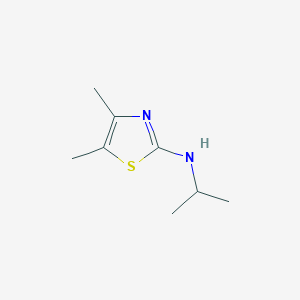
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
